molecular formula C15H14O6 B092644 Ptaeroglycol CAS No. 18836-12-9

Ptaeroglycol

Cat. No.: B092644
CAS No.: 18836-12-9
M. Wt: 290.27 g/mol
InChI Key: IVVDHMXDSFGHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a review of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, and the overall process .


Molecular Structure Analysis

This would involve a detailed look at the compound’s molecular structure, possibly including its geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reactions .


Physical and Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Electrooxidation Studies

  • Electrooxidation of Ethylene Glycol: PtRu electrodes demonstrate a shift in current-potential curves towards more negative potentials, indicating the promoting effect of Ru on Pt. This study found CO2, glycolic acid, and possibly oxalic acid as products of electrooxidation, suggesting applications in energy conversion processes and material science (Lima et al., 2003).

Biomedical Applications

  • Drug Delivery for Cancer Treatment: SWNTs conjugated with drugs like paclitaxel and functionalized with polyethylene glycol demonstrate enhanced tumor suppression in mice compared to traditional methods, highlighting potential in targeted cancer therapies (Liu et al., 2008).

Green Chemistry

  • Green Reaction Media: Polyethylene glycol (PEG) offers environmentally friendly solutions in chemical reaction engineering. It can be used as a solvent in chemical reactions, as an alternative phase-transfer catalyst, and in applications like enzymatic catalysis (Chen et al., 2005).

Energy and Environmental Applications

  • Photocatalytic Hydrogen Evolution: PEG-modified TiO2 photocatalysts synthesized via the sol-gel method show increased photocatalytic activity, indicating potential in renewable energy applications (Sun et al., 2008).
  • CO2 Separation Technology: Blended membranes fabricated with PTMEG for CO2 separation from gases like H2, N2, and CH4 show significant potential in environmental technologies (Rabiee et al., 2015).

Nanotechnology

  • Nanoparticle Synthesis and Characterization: Pt nanoparticles are explored for various applications due to their unique surface area and catalytic properties. They are significant in nanomedicine, demonstrating antimicrobial, antioxidant, and anticancer properties (Jeyaraj et al., 2019).

Novel Materials for Biosensors

  • Biosensor Construction: Polythiophene-g-poly(ethylene glycol) with lateral amino groups is used as a matrix for biosensors, demonstrating potential in detecting phenolic compounds, indicating broader applications in medical diagnostics and environmental monitoring (Akbulut et al., 2015).

Mechanism of Action

If the compound is biologically active, this would involve a study of how it interacts with biological systems .

Safety and Hazards

This would involve a review of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions .

Future Directions

This would involve a discussion of unanswered questions about the compound and possible directions for future research .

Properties

CAS No.

18836-12-9

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

5,8-dihydroxy-8-(hydroxymethyl)-2-methyl-9H-pyrano[3,2-h][1]benzoxepin-4-one

InChI

InChI=1S/C15H14O6/c1-8-4-10(17)13-12(21-8)5-11-9(14(13)18)2-3-15(19,6-16)7-20-11/h2-5,16,18-19H,6-7H2,1H3

InChI Key

IVVDHMXDSFGHMC-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(C=C3)(CO)O)O

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(C=C3)(CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ptaeroglycol
Reactant of Route 2
Ptaeroglycol
Reactant of Route 3
Ptaeroglycol
Reactant of Route 4
Ptaeroglycol
Reactant of Route 5
Ptaeroglycol
Reactant of Route 6
Ptaeroglycol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.